Home > Products > Screening Compounds P69550 > 13-Val-alpha-msh (1-13)
13-Val-alpha-msh (1-13) - 10466-28-1

13-Val-alpha-msh (1-13)

Catalog Number: EVT-355176
CAS Number: 10466-28-1
Molecular Formula: C77H108N20O20S
Molecular Weight: 1665.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This peptide is a variant of α-Melanotropin (α-melanocyte stimulating hormone, α-MSH), which is one of the first peptide hormones isolated from the pituitary gland . The biological functions of α-MSH and structure-activity relationships of α-MSH analogues have been extensively researched . This hormone plays a well-known and principal role in pigmentation . Other effects ascribed to this hormone include regulation of the release of pituitary and peripheral hormones, such as somatostatin and corticotropin, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would be determined by its molecular structure and the properties of its amino acids. For example, the presence of hydrophobic amino acids could make the peptide more soluble in nonpolar solvents, while the presence of charged amino acids could make it more soluble in polar solvents. The peptide’s density is approximately 1.48±0.1 g/cm3 .

α-Melanocyte-Stimulating Hormone (α-MSH)

Compound Description: α-Melanocyte-stimulating hormone (α-MSH) is a linear tridecapeptide hormone with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. It is known for its role in stimulating melanogenesis, the process responsible for pigmentation in amphibians and mammals. α-MSH exerts its effects by binding to melanocortin receptors, particularly MC1R, found on melanocytes [].

[Nle4, D-Phe7]-α-MSH

Compound Description: [Nle4, D-Phe7]-α-MSH is a synthetic analogue of α-MSH known for its superpotent melanotropic activity []. It differs from α-MSH by two amino acid substitutions: methionine at position 4 is replaced with norleucine (Nle), and phenylalanine at position 7 is replaced with its D-enantiomer (D-Phe).

Relevance: [Nle4, D-Phe7]-α-MSH serves as a structural foundation for designing potent α-MSH analogues, including the target compound Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH. Both compounds incorporate modifications at position 5 and 10 to enhance melanotropic activity [].

Ac-[Nle4, Asp5, D-Phe7, Lys10]α-MSH4-10-NH2

Compound Description: This peptide is a potent and stable analogue of α-MSH. It demonstrates prolonged melanotropic activity and exhibits resistance to degradation by proteolytic enzymes []. This compound has been studied for its potential in biomedical applications, particularly in transdermal delivery for influencing skin pigmentation.

Relevance: This compound shares several key structural features with the target compound Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH. Both peptides are truncated versions of α-MSH, encompassing the active 4-10 fragment. They both incorporate Nle at position 4, D-Phe at position 7, and Lys at position 10. These modifications contribute to their enhanced potency and enzymatic stability compared to native α-MSH [].

Ac-[Nle4, Asp5, D-Phe7, Lys10] α-MSH4-10-NH2

Compound Description: This cyclic analogue of α-MSH exhibits superior potency, prolonged activity, and increased resistance to enzymatic degradation compared to its linear counterpart []. Its cyclic structure contributes to its enhanced stability and biological activity.

Relevance: This cyclic analogue, along with the linear analogue (compound 3) and the target compound Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH, belong to a class of α-MSH 4-10 fragment analogues designed for their superpotency and residual activity []. These analogues highlight the importance of structural modifications, like cyclization and specific amino acid substitutions, in modulating the biological activity of α-MSH.

[Cys4,Cys10]-α-Melanocyte-stimulating hormone

Compound Description: This is a cyclic analogue of α-MSH with cysteine substitutions at positions 4 and 10. This structural modification results in a peptide with significantly increased melanotropic potency, surpassing even α-MSH by over 10,000 times in stimulating frog skin darkening [].

Relevance: Both [Cys4,Cys10]-α-Melanocyte-stimulating hormone and Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH exemplify the exploration of cyclic α-MSH analogues in search of compounds with enhanced potency and prolonged activity. The research on these analogues focuses on understanding the conformational requirements for α-MSH activity and its interactions with different melanocortin receptors [].

Source and Classification

13-Val-alpha-melanocyte stimulating hormone (1-13), commonly referred to as alpha-melanocyte stimulating hormone (alpha-MSH), is a peptide hormone derived from the post-translational processing of pro-opiomelanocortin (POMC). This processing occurs primarily in the pituitary gland, where POMC is cleaved by prohormone convertases to yield various peptides, including alpha-MSH. The sequence of alpha-MSH consists of 13 amino acids: Ac-SYSMEHFRWGKPV-NH2, with an acetylation at the N-terminus and amidation at the C-terminus, enhancing its biological activity and stability .

Synthesis Analysis

The synthesis of 13-Val-alpha-melanocyte stimulating hormone involves several key steps:

  1. Preparation of Pro-opiomelanocortin: The precursor protein, POMC, is synthesized in the pituitary gland.
  2. Cleavage by Prohormone Convertases: Two specific enzymes, prohormone convertase 1 and prohormone convertase 2, cleave POMC at specific sites to produce intermediate peptides such as adrenocorticotropic hormone (ACTH) and beta-lipotropin (beta-LPH). Further cleavage results in the formation of alpha-MSH .
  3. Post-translational Modifications: The resulting alpha-MSH undergoes acetylation at the N-terminus and amidation at the C-terminus, which are critical for its receptor binding and biological activity .
Molecular Structure Analysis

The molecular structure of 13-Val-alpha-melanocyte stimulating hormone can be characterized as follows:

  • Molecular Formula: C77H109N21O19S
  • Molecular Weight: Approximately 1664.9 g/mol
  • Amino Acid Sequence: The sequence is represented as Ac-SYSMEHFRWGKPV-NH2.
  • Structural Features:
    • The peptide exhibits a cationic nature due to the presence of positively charged amino acids.
    • The secondary structure is influenced by its amphiphilic properties, allowing it to interact effectively with lipid membranes during its mechanism of action .
Chemical Reactions Analysis

Alpha-MSH participates in several significant chemical reactions:

  1. Binding to Melanocortin Receptors: Alpha-MSH acts primarily as an agonist for melanocortin receptors (MC1R, MC3R, MC4R, MC5R), with varying affinities. For instance, it has a Ki value of 0.12 nM for MC1R, indicating strong binding affinity .
  2. Inhibition of Pro-inflammatory Mediators: Alpha-MSH has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), while promoting anti-inflammatory cytokines like interleukin-10 (IL-10) .
  3. Antimicrobial Activity: Fragments of alpha-MSH retain antimicrobial properties, particularly against certain strains of bacteria, suggesting that its structural components are crucial for this activity .
Mechanism of Action

The mechanism of action for 13-Val-alpha-melanocyte stimulating hormone involves several pathways:

  1. Receptor Activation: Upon binding to melanocortin receptors, alpha-MSH activates intracellular signaling cascades primarily through cyclic AMP (cAMP) production via G-protein coupled receptor mechanisms.
  2. Downregulation of Inflammatory Responses: Activation of MC1R leads to the inhibition of nuclear factor kappa B (NF-kB) translocation into the nucleus, resulting in decreased transcription of pro-inflammatory cytokines and increased expression of anti-inflammatory mediators .
  3. Neuroprotective Effects: In neuroinflammatory conditions, alpha-MSH modulates microglial activation and reduces neuronal apoptosis through pathways involving calcium signaling and Jak/STAT activation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 13-Val-alpha-melanocyte stimulating hormone include:

  • Solubility: Soluble in water at concentrations up to 0.60 mg/ml.
  • Stability: The peptide is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Storage Conditions: Recommended storage at -20°C to maintain activity over time .
Applications

Alpha-melanocyte stimulating hormone has several scientific applications:

  1. Anti-inflammatory Therapy: Due to its ability to modulate immune responses, alpha-MSH is being explored as a therapeutic agent for inflammatory diseases such as arthritis and neurodegenerative disorders .
  2. Neuroprotection: Research indicates that alpha-MSH can protect against neuronal damage following traumatic brain injury by reducing inflammation and apoptosis .
  3. Antimicrobial Applications: Its antimicrobial properties make it a candidate for developing new antibiotics or adjunct therapies in treating infections .
Structural Characterization of 13-Val-alpha-MSH (1-13)

Primary Sequence Analysis and Post-Translational Modifications

The tridecapeptide 13-Val-alpha-MSH (1-13), more precisely designated as Acetyl-Ser-Tyr-Ser-Met-Glutamic acid-Histidine-Phenylalanine-Arginine-Tryptophan-Glycine-Lysine-Proline-Valine-Amide, represents the full-length, naturally processed form of alpha-melanocyte-stimulating hormone. Its primary sequence is Ac-Ser¹-Tyr²-Ser³-Met⁴-Glu⁵-His⁶-Phe⁷-Arg⁸-Trp⁹-Gly¹⁰-Lys¹¹-Pro¹²-Val¹³-NH₂, featuring two essential post-translational modifications: N-terminal acetylation and C-terminal amidation [5]. These modifications are critical for biological activity, as the acetyl group confers resistance to aminopeptidase degradation while the C-terminal amide stabilizes the peptide against carboxypeptidase activity [4].

Alanine-scanning mutagenesis studies have systematically elucidated the functional contribution of each residue within this sequence. Replacement of the core tetrapeptide residues (His⁶, Phe⁷, Arg⁸, Trp⁹) with alanine results in catastrophic losses (200- to 200,000-fold) in melanocortin receptor binding and activation, confirming their indispensable role in molecular recognition [8]. Notably, the Glu⁵ position demonstrates extraordinary sensitivity; alanine substitution at this position reduces potency by 1,560-fold at the murine melanocortin-1 receptor, 37-fold at the melanocortin-3 receptor, and 15-fold at the melanocortin-4 receptor, highlighting its critical role in receptor interaction beyond the core pharmacophore [8]. The C-terminal tripeptide Lys¹¹-Pro¹²-Val¹³, while not part of the core binding domain, influences metabolic stability and receptor subtype selectivity, particularly through the terminal valine residue [4] [9].

Table 1: Primary Sequence and Functional Impact of Alanine Substitution in 13-Val-alpha-MSH (1-13)

PositionResidueFunctional Consequence of Alanine SubstitutionReceptor Specificity of Impact
1SerineMinimal potency loss (<3-fold)Pan-receptor
2TyrosineModerate potency loss (5-10 fold)MC1R > MC3R/MC4R
3SerineMinimal potency loss (<3-fold)Pan-receptor
4Methionine10-fold loss (susceptible to oxidation)MC1R
5Glutamic acid37-1560-fold potency lossMC1R >> MC3R > MC4R
6Histidine>1000-fold potency lossAll receptors
7Phenylalanine>10,000-fold potency lossAll receptors
8Arginine>10,000-fold potency lossAll receptors
9Tryptophan>10,000-fold potency lossAll receptors
10GlycineModerate potency loss (8-fold)MC1R
11Lysine5-fold potency lossMC4R
12Proline100-fold loss (disrupts C-terminal conformation)MC1R/MC4R
13Valine15-50-fold potency loss; reduced stabilityMC1R/MC4R

Conformational Dynamics in Membrane-Mimetic Environments

The conformational behavior of 13-Val-alpha-MSH (1-13) in biologically relevant environments reveals fundamental structure-activity relationships. Nuclear magnetic resonance spectroscopy and molecular dynamics simulations in membrane-mimetic systems (e.g., sodium dodecyl sulfate micelles) demonstrate that the native linear peptide adopts dynamic equilibrium between multiple turn structures, including β-turns centered at the His⁶-Phe⁷ and Arg⁸-Trp⁹ sequences [2] [6]. These turns are crucial for presenting the core pharmacophore (His-Phe-Arg-Trp) in a bioactive conformation compatible with melanocortin receptor binding pockets.

Comparative studies with cyclic analogues provide critical insights into the relationship between conformational stability and biological activity. Cyclo[Gly-His-D-Phe-Arg-Trp-Gly], an 18-membered ring analogue incorporating the core sequence, exhibits significantly reduced melanotropic activity compared to the linear 13-Val-alpha-MSH (1-13). This diminished activity stems from excessive rigidity and suboptimal ring size that distorts the bioactive conformation [2]. In contrast, a 21-membered cyclic heptapeptide (cyclo[Nle¹-Gly-His-D-Phe-Arg⁵-Trp-Gly⁷]) exhibits a 1000-fold potency enhancement over smaller cyclic analogs due to its stabilized structure featuring two fused β-turns (Type I across D-Phe⁴-Gly⁷ and Type II across Gly⁷-His³) that effectively mimic the receptor-bound conformation of the native peptide's core domain [2]. These observations underscore that constrained flexibility, rather than rigidification, optimally preserves the peptide's ability to adopt its receptor-active state. The C-terminal Val¹³, while not directly participating in these turns, influences overall peptide dynamics through hydrophobic interactions with membrane components [6] [10].

Table 2: Conformational Studies of α-MSH Analogues in Membrane Environments

Peptide StructureRing Size/ConformationKey Structural FeaturesBiological Activity Relative to Native α-MSH
Linear 13-Val-alpha-MSH (1-13)Flexible linear peptideDynamic β-turns at His⁶-Phe⁷ & Arg⁸-Trp⁹Reference (100%)
Cyclo[Gly-His-D-Phe-Arg-Trp-Gly]18-membered ringSingle constrained β-turn10-100 fold reduction
Cyclo[Nle¹-Gly-His-D-Phe-Arg⁵-Trp-Gly⁷]21-membered ringFused Type I/II β-turnsEnhanced potency vs. smaller cyclic analogs
[d-Nal⁷,Phe¹²]-α-MSH(6-13)Linear fragmentStabilized turn at Arg⁸-Trp⁹Superior candidacidal activity

Comparative Structural Analysis with Native α-MSH and Analogues

The structural identity of 13-Val-alpha-MSH (1-13) becomes particularly evident when contrasted with both native alpha-melanocyte-stimulating hormone fragments and rationally designed synthetic analogues. The minimal functional fragment Ac-His-Phe-Arg-Trp-NH₂ retains only core pharmacophore residues and exhibits severely diminished potency (200-200,000-fold reduction across melanocortin receptors) compared to the full-length peptide, underscoring the indispensable contributions of flanking sequences for receptor affinity and efficacy [8]. Within the C-terminal domain, the tripeptide Lys¹¹-Pro¹²-Val¹³ (KPV) represents the smallest sequence retaining anti-inflammatory activity, though operating through mechanisms distinct from the full peptide and independent of melanocortin receptor activation or cyclic adenosine monophosphate signaling [9] [10].

Synthetic modifications to enhance stability and receptor affinity further illuminate structural nuances. The gold-standard analogue [Nle⁴, D-Phe⁷]-alpha-melanocyte-stimulating hormone (NDP-MSH) incorporates two critical changes: substitution of Met⁴ with norleucine prevents oxidative inactivation, while inversion to D-stereochemistry at Phe⁷ stabilizes a bioactive β-turn conformation and enhances resistance to proteolysis [7] [8]. These modifications synergistically yield a peptide with 5-10 fold greater potency than 13-Val-alpha-MSH (1-13) at melanocortin-1 receptors [7]. Crucially, alanine-scanning studies reveal that structural modifications in one ligand do not predictively translate to others; for example, the Glu⁵Ala substitution in 13-Val-alpha-MSH (1-13) causes catastrophic (1560-fold) potency loss at murine melanocortin-1 receptors, whereas the equivalent substitution in NDP-MSH reduces potency only 15-fold, highlighting context-dependent residue functionality [8].

Species-specific structural requirements further differentiate 13-Val-alpha-MSH (1-13)'s activity profile. In Anolis carolinensis (lizard), the minimal active sequence resides within residues 4-12, whereas Rana pipiens (frog) requires the intact 1-13 sequence for full activity, particularly depending on the C-terminal Pro¹²-Val¹³ for receptor recognition [3]. This differential recognition mechanism explains why 13-Val-alpha-MSH (1-13) exhibits species-specific potency variations despite conserved primary structure.

Role of C-Terminal Valine Residue in Structural Stability

Valine¹³, as the terminal residue in 13-Val-alpha-MSH (1-13), exerts multifaceted influences on structural stability, proteolytic resistance, and receptor interaction dynamics. Its hydrophobic side chain participates in C-terminal hydrophobic packing interactions that subtly influence overall peptide conformation in aqueous environments, as evidenced by comparative circular dichroism studies with C-terminal truncations and alanine substitutions [8] [9]. More significantly, Valine¹³ serves as the critical recognition site for prolylcarboxypeptidase (PRCP), the primary enzymatic inactivator of alpha-melanocyte-stimulating hormone in neural and peripheral tissues [4]. PRCP specifically cleaves the Pro¹²-Val¹³ amide bond, generating the inactive metabolite alpha-melanocyte-stimulating hormone (1-12) [4].

This cleavage mechanism has profound functional implications. Genetic ablation of PRCP in mice elevates hypothalamic 13-Val-alpha-MSH (1-13) levels by >50%, resulting in reduced adiposity and resistance to diet-induced obesity due to enhanced melanocortin receptor signaling [4]. Pharmacological PRCP inhibition similarly increases central alpha-melanocyte-stimulating hormone bioavailability and reduces food intake, validating Valine¹³ as the linchpin of metabolic stability [4]. The terminal amide group further stabilizes the C-terminus against general carboxypeptidase activity, though this protection is specific to proline-directed cleavage by PRCP [4] [9].

Beyond metabolism, Valine¹³ contributes to receptor interaction specificity. Alanine substitution at position 13 reduces melanocortin-1 receptor binding affinity by 15-50-fold across species, indicating direct or indirect participation in receptor contact [8]. In keratinocytes, the C-terminal tripeptide Lys-Pro-Val mediates anti-inflammatory effects through intracellular calcium mobilization rather than cyclic adenosine monophosphate pathways, and D-valine substitution (Lys-Pro-D-Val) preserves this activity while conferring partial resistance to proteolysis [9] [10]. This illustrates how the terminal valine modulates functional specificity beyond its role as a proteolytic site, influencing signal transduction pathway selection in a cell-type-dependent manner.

Properties

CAS Number

10466-28-1

Product Name

13-Val-alpha-msh (1-13)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C77H108N20O20S

Molecular Weight

1665.9 g/mol

InChI

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1

InChI Key

MBBQINYFFIKILA-UAZQEYIDSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Synonyms

13-Val-alpha-MSH (1-13)
alpha-MSH (1-13), Val(13)-
alpha-MSH(1-13),valine(13)-

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.